5-formyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by formylation and carboxylation steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-formyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: 5-carboxy-1H-pyrazole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-formyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-formyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-pyrazole-3-carboxylic acid
- 5-phenyl-1H-pyrazole-3-carboxylic acid
- 5-amino-1H-pyrazole-3-carboxylic acid
Uniqueness
5-formyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both formyl and carboxyl functional groups on the pyrazole ring.
Biological Activity
5-Formyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C5H4N2O3, features a pyrazole ring substituted with formyl and carboxylic acid functional groups. This structure is crucial for its biological interactions and pharmacological effects.
Mechanisms of Biological Activity
- Adenylyl Cyclase Agonism : Research indicates that derivatives of this compound can act as agonists for the acid receptor rup25, which may have implications for treating dyslipidemia and related metabolic disorders. In vitro studies demonstrated significant activation of adenylyl cyclase pathways, suggesting potential cardiovascular benefits .
- Neuraminidase Inhibition : Compounds derived from this pyrazole framework have shown inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza. For instance, specific derivatives exhibited up to 72% inhibition at concentrations as low as 10 μM, highlighting their potential as antiviral agents .
- Anti-inflammatory Effects : Recent studies have identified this compound as a promising candidate for anti-inflammatory therapies. The compound was shown to inhibit the P2Y14 receptor, which plays a role in innate immune responses. One derivative demonstrated an IC50 value of 1.93 nM, indicating strong binding affinity and low cytotoxicity in vitro .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Adenylyl Cyclase Activation | Agonist for rup25 receptor | |
Neuraminidase Inhibition | Inhibits viral replication | |
Anti-inflammatory | P2Y14 receptor antagonist |
Case Study: Neuraminidase Inhibition
A study focused on the synthesis of various derivatives of this compound revealed that compounds with specific substitutions on the pyrazole ring showed enhanced inhibitory activity against NA. For example, a compound with a 4-fluorophenyl group achieved the highest inhibition rate of 72.80% at 10 μM concentration. This finding underscores the importance of structural modifications in enhancing biological efficacy .
Case Study: Anti-inflammatory Activity
In an acute peritonitis model, a derivative of this compound exhibited significant anti-inflammatory effects with minimal cytotoxicity. This suggests that compounds based on this scaffold could be developed into therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
5-formyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1-2H,(H,6,7)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGDPHHWRAINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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